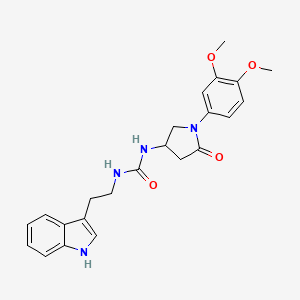

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

CAS No.: 877641-65-1

Cat. No.: VC4402533

Molecular Formula: C23H26N4O4

Molecular Weight: 422.485

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877641-65-1 |

|---|---|

| Molecular Formula | C23H26N4O4 |

| Molecular Weight | 422.485 |

| IUPAC Name | 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |

| Standard InChI | InChI=1S/C23H26N4O4/c1-30-20-8-7-17(12-21(20)31-2)27-14-16(11-22(27)28)26-23(29)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,12-13,16,25H,9-11,14H2,1-2H3,(H2,24,26,29) |

| Standard InChI Key | IVLDOILECMYNPN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)OC |

Introduction

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural components. This compound features an indole moiety, a pyrrolidinone ring, and a urea linkage, which are often associated with various biological activities. The presence of a 3,4-dimethoxyphenyl group may enhance its binding affinity and specificity to molecular targets.

Biological Activity and Potential Applications

The biological activity of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is influenced by its structural components:

-

Indole Moiety: Known for interacting with enzymes or receptors, potentially modulating their activity.

-

Pyrrolidinone Ring: Contributes to the compound's stability and bioavailability.

-

Urea Linkage: Facilitates stability and may enhance bioavailability.

-

Dimethoxyphenyl Group: Enhances binding affinity and specificity.

Given these features, this compound could be explored for various therapeutic applications, including potential anticancer or neuroprotective effects, though specific biological evaluations are not detailed in the available literature.

Synthesis Overview

The synthesis of this compound is complex and involves several organic reactions:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1. Indole Formation | Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acidic Conditions |

| 2. Ethyl Chain Attachment | Alkylation | Ethyl Bromide | Basic Conditions |

| 3. Pyrrolidinone Ring Synthesis | Cyclization | Amine, Carbonyl Compound | Heating |

| 4. Dimethoxyphenyl Group Introduction | Nucleophilic Substitution | Dimethoxyphenyl Compound | Mild Conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume